molecular formula C11H10ClNO3S B12921292 4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-16-5

4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Cat. No.: B12921292
CAS No.: 89661-16-5
M. Wt: 271.72 g/mol
InChI Key: BBMNPHWAKUYPNK-UHFFFAOYSA-N
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Description

4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro group, a methoxyphenylthio group, and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenylthio group: This step involves the nucleophilic substitution of a suitable thiol derivative onto the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one can be compared with other isoxazole derivatives, such as:

    5-Methylisoxazole-3-carboxylic acid: This compound lacks the chloro and methoxyphenylthio groups, resulting in different chemical properties and applications.

    4-Chloro-3-methylisoxazole:

    5-Phenylisoxazole: Contains a phenyl group instead of a methoxyphenylthio group, resulting in different biological activities and applications.

The uniqueness of 4-Chloro-5-(((4-methoxyphenyl)thio)methyl)isoxazol-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89661-16-5

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

IUPAC Name

4-chloro-5-[(4-methoxyphenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H10ClNO3S/c1-15-7-2-4-8(5-3-7)17-6-9-10(12)11(14)13-16-9/h2-5H,6H2,1H3,(H,13,14)

InChI Key

BBMNPHWAKUYPNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl

Origin of Product

United States

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